

(7R)-7-Propan-2-yloxepan-2-one chemical structure and properties

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Compound of Interest

Compound Name: (7R)-7-Propan-2-yloxepan-2-one

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An In-depth Technical Guide on (7R)-7-Propan-2-yloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **(7R)-7-Propan-2-yloxepan-2-one** is a novel chemical entity with no currently available data in public chemical databases or the scientific literature. This guide, therefore, presents a theoretical framework based on established principles of organic chemistry and pharmacology. The experimental protocols and potential biological activities described are predictive and require experimental validation.

Chemical Structure and Properties

(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone (a cyclic ester) with a seven-membered oxepane ring. It possesses a stereocenter at the 7-position with an (R)-configuration, to which an isopropoxy group is attached.

Chemical Structure:

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of **(7R)-7-Propan-2-yloxepan-2-one** is presented in Table 1. These values are calculated based on its chemical structure and are intended for theoretical and modeling purposes.

Property	Predicted Value
Molecular Formula	C ₉ H ₁₆ O ₃
Molecular Weight	172.22 g/mol
IUPAC Name	(7R)-7-(propan-2-yloxy)oxepan-2-one
CAS Number	Not available
Appearance	Predicted to be a colorless to pale-yellow oil or low-melting solid at room temperature.
Boiling Point	Estimated to be in the range of 200-250 °C at atmospheric pressure.
Melting Point	Estimated to be in the range of 20-50 °C.
Solubility	Predicted to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected.
LogP (octanol-water)	Estimated to be between 1.5 and 2.5, suggesting moderate lipophilicity.
Stereochemistry	Contains one chiral center at the C7 position with (R) configuration.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **(7R)-7-Propan-2-yloxepan-2-one** would involve a Baeyer-Villiger oxidation of the corresponding chiral ketone, (R)-2-(isopropoxy)cyclohexanone.

Synthesis of (R)-2-(isopropoxy)cyclohexanone (Precursor)

Reaction Scheme:

(R)-2-hydroxycyclohexanone + 2-iodopropane + Silver(I) oxide → (R)-2-(isopropoxy)cyclohexanone

Experimental Protocol:

- To a solution of (R)-2-hydroxycyclohexanone (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add silver(I) oxide (1.5 equivalents).
- Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
- Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
- Wash the filter cake with additional DCM.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-2-(isopropoxy)cyclohexanone.

Baeyer-Villiger Oxidation to (7R)-7-Propan-2-yloxepan-2-one

Reaction Scheme:

(R)-2-(isopropoxy)cyclohexanone + meta-Chloroperoxybenzoic acid (m-CPBA) → **(7R)-7-Propan-2-yloxepan-2-one**

Experimental Protocol:

- Dissolve (R)-2-(isopropoxy)cyclohexanone (1 equivalent) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, **(7R)-7-Propan-2-yloxepan-2-one**.

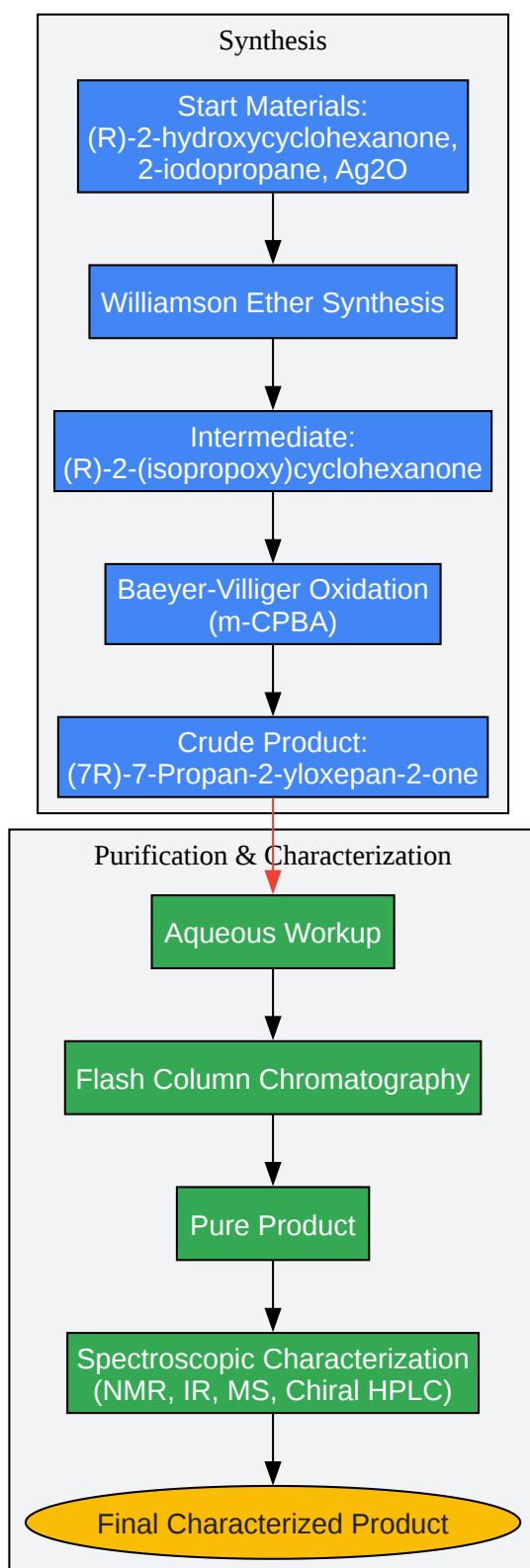
Characterization

The structure and purity of the synthesized **(7R)-7-Propan-2-yloxepan-2-one** would be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra to confirm the connectivity and chemical environment of all protons and carbons.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the lactone carbonyl ($\text{C}=\text{O}$) stretch (expected around 1735 cm^{-1}) and the C-O stretches of the ether and ester groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Visualizations

Logical Workflow for Synthesis and Purification

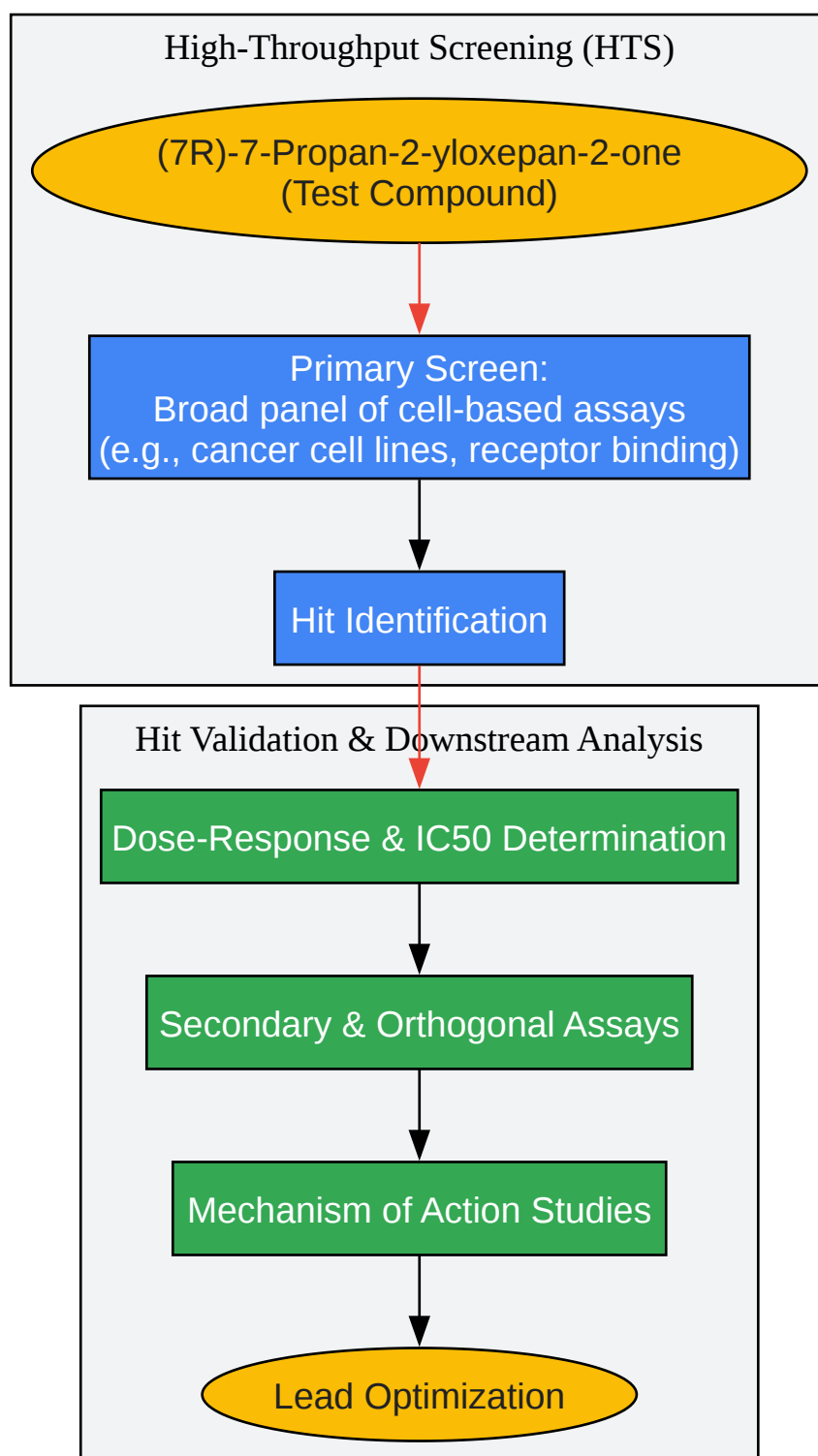


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Caption: Proposed workflow for the synthesis and purification of **(7R)-7-Propan-2-yloxepan-2-one**.

Hypothetical Biological Screening Workflow

As the biological activity of **(7R)-7-Propan-2-yloxepan-2-one** is unknown, a high-throughput screening (HTS) approach would be a logical first step to identify potential therapeutic areas of interest.



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Caption: A proposed high-throughput screening workflow to identify the biological activity of **(7R)-7-Propan-2-yloxepan-2-one**.

Conclusion

This technical guide provides a comprehensive theoretical overview of **(7R)-7-Propan-2-yloxepan-2-one**, a novel chiral lactone. While no experimental data is currently available, the proposed synthetic route and characterization methods are based on well-established and reliable chemical principles. The suggested screening workflow offers a clear path for the future investigation of its potential biological and therapeutic properties. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

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